

In Vivo Efficacy of Oral BMS-433771 in Murine Models: A Technical Overview

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Compound of Interest

Compound Name: BMS-433771

Cat. No.: B1667210

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This technical guide provides a comprehensive analysis of the in vivo efficacy of **BMS-433771**, an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein. The data presented herein is collated from key preclinical studies in murine models, offering insights into the compound's antiviral activity, mechanism of action, and experimental protocols.

Core Efficacy Data

BMS-433771 has demonstrated significant potency in reducing viral replication in the lungs of mice following oral administration.^[1] The primary endpoint in these studies was the reduction of RSV titers in lung tissue, measured in log₁₀ TCID₅₀ (50% tissue culture infectious dose) per gram.

Prophylactic Efficacy of Single Oral Dose BMS-433771 in BALB/c Mice

The following table summarizes the dose-dependent prophylactic efficacy of a single oral dose of **BMS-433771** administered one hour prior to intranasal RSV inoculation.

Dose (mg/kg)	Mean Reduction in Lung Viral Titer (log10 TCID50/g)	Percentage Reduction in Geometric Mean Viral Titer
50	>2.3 (titers below the limit of detection)	>99%
5	≥1.0	Not explicitly stated
1.5	Not explicitly stated	60%

Data compiled from studies in BALB/c mice infected with the Long strain of RSV.[2]

Comparison of Dosing Regimens

Studies have shown that a single prophylactic oral dose of **BMS-433771** is as effective as a multi-day dosing regimen.

Treatment Regimen (50 mg/kg)	Outcome on Lung Viral Titer
Single oral dose 1 hour prior to RSV inoculation	Reduced to below the limit of detection in most animals
4-day b.i.d. oral treatment (first dose 1 hour prior to RSV inoculation)	Similar reduction to the single-dose regimen

This suggests that the initial dose is critical for inhibiting the early stages of viral replication.[2]

Therapeutic Efficacy

The therapeutic window for **BMS-433771** appears to be narrow, with prophylactic administration showing the most significant effect.

Time of Single 50 mg/kg Oral Dose Relative to RSV Inoculation	Efficacy
1 hour before	Highly efficacious, reducing lung titers to the assay detection limit in most animals
5 minutes before	Highly efficacious, reducing lung titers to the assay detection limit in most animals
1 hour after	Minimal effect, with only a small reduction in infectious titers (~0.2 log ₁₀ TCID ₅₀)

These findings underscore the mechanism of **BMS-433771** as a viral entry inhibitor.[\[2\]](#)

Mechanism of Action

BMS-433771 is a potent inhibitor of RSV replication, targeting the F protein-mediated membrane fusion process.[\[2\]](#)[\[3\]](#) This inhibition prevents the virus from entering host cells, a critical early step in the viral life cycle.[\[1\]](#) The mechanism is further confirmed by the observation that a virus with a single amino acid mutation in the F1 subunit (K394R) confers resistance to **BMS-433771** both in vitro and in vivo.[\[2\]](#)[\[4\]](#)

The antiviral activity of **BMS-433771** is independent of the host immune response, as demonstrated by its efficacy in chemically immunosuppressed mice.[\[2\]](#)[\[5\]](#)

Experimental Protocols

The following section details the methodologies employed in the key in vivo efficacy studies of **BMS-433771** in mice.

Animal Model

- Species: Inbred BALB/c mice.[\[1\]](#)
- Sex: Female.[\[1\]](#)
- Age: 6 to 10 weeks.[\[1\]](#)
- Weight: 18 to 22 grams.[\[1\]](#)

Drug Formulation and Administration

- Compound: **BMS-433771**.
- Vehicle: 50% polyethylene glycol 400 in water.[\[1\]](#)
- Route of Administration: Oral gavage.[\[1\]](#)
- Volume: 0.2 ml.[\[1\]](#)

Virus Inoculation

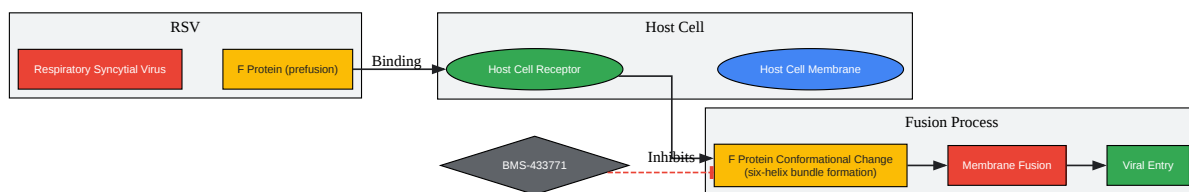
- Virus Strain: Long strain of RSV.[\[1\]](#)
- Inoculation Route: Intranasal.[\[1\]](#)
- Anesthesia: Intraperitoneal injection of ketamine (70 mg/kg) and xylazine (20 mg/kg).[\[1\]](#)
- Inoculum: 10^5 TCID₅₀ in 50 μ l of cell culture medium.[\[1\]](#)

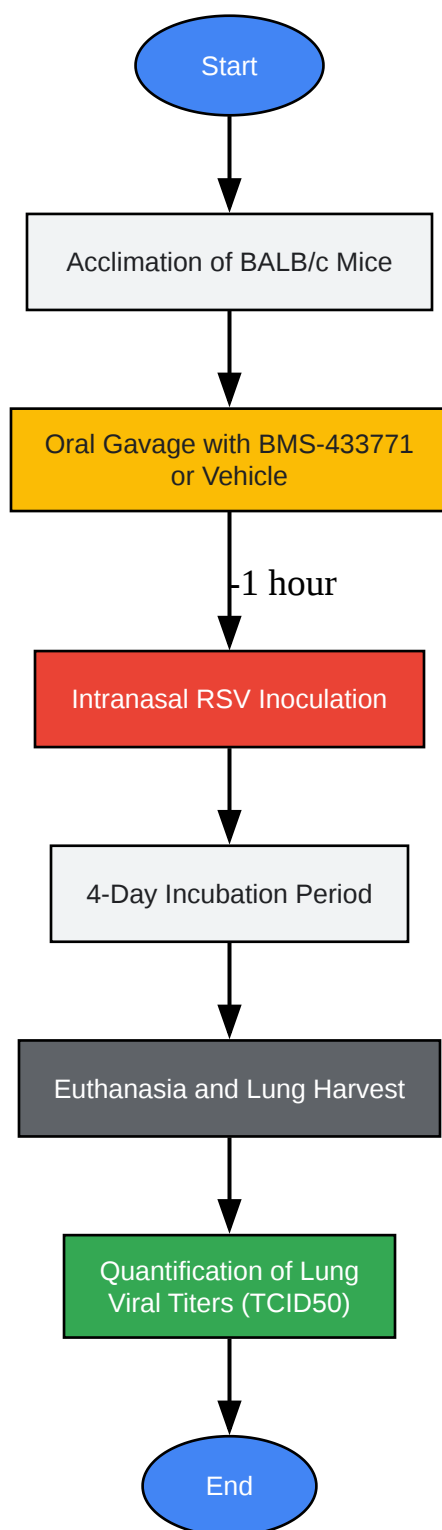
Efficacy Assessment

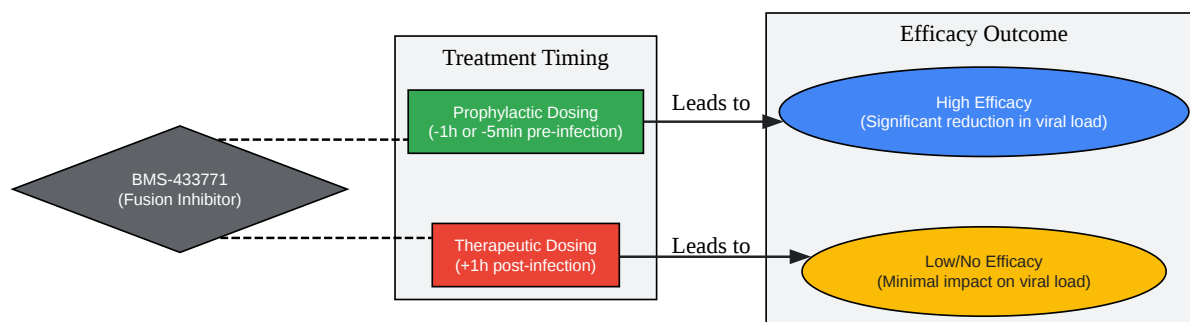
- Endpoint: Viral titers in the lungs.
- Time Point: 4 days after RSV infection.[\[1\]](#)
- Procedure: Mice were euthanized by CO₂ asphyxiation, and lungs were harvested for viral load quantification.[\[1\]](#)

Visualizations

Signaling Pathway: RSV Fusion Inhibition







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References

- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral efficacy of a respiratory syncytial virus inhibitor in rodent models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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